![molecular formula C14H15NOS B3881271 8-methoxy-2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B3881271.png)
8-methoxy-2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline
Overview
Description
8-methoxy-2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline is a chemical compound that has shown promising results in scientific research. It is a heterocyclic compound that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 8-methoxy-2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in the development of various diseases. The compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
Studies have shown that 8-methoxy-2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. The compound has also been shown to improve memory and cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, it has been shown to have anti-inflammatory effects, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using 8-methoxy-2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline in lab experiments is its high purity and stability. The compound has also shown good solubility in various solvents, which makes it easy to work with. However, one limitation of using this compound in lab experiments is its high cost. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for the study of 8-methoxy-2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline. One direction is to further investigate its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study the compound's mechanism of action in more detail, which may lead to the development of more effective treatments. Additionally, more research is needed to fully understand the potential side effects of this compound.
Scientific Research Applications
8-methoxy-2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline has been extensively studied for its potential use in scientific research. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been studied for its potential use as a neuroprotective agent.
properties
IUPAC Name |
8-methoxy-2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS/c1-8-6-11-9(2)15-13-5-4-10(16-3)7-12(13)14(11)17-8/h4-5,7-8H,6H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOVXTCIGNRESU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N=C3C=CC(=CC3=C2S1)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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